1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a fluoropyridine and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the fluoropyridine and pyrazole rings followed by their coupling. One common method involves the use of fluorinated pyridines, which are synthesized through selective fluorination reactions . The pyrazole ring can be formed via cyclization reactions involving hydrazines and 1,3-diketones . The final coupling step often requires the use of coupling agents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways . The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-(5-fluoropyridin-2-yl)cyclopropanecarboxylic acid: This compound shares the fluoropyridine moiety but has a cyclopropane ring instead of a pyrazole ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
Uniqueness
1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the fluoropyridine and pyrazole rings, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1342829-19-9) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₆FN₃O₂
- Molecular Weight : 207.16 g/mol
- CAS Number : 1342829-19-9
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds with the pyrazole scaffold have shown significant cytotoxicity against various cancer cell lines. The compound's effectiveness is often quantified using IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%.
Cell Line | IC₅₀ (µM) |
---|---|
Breast Cancer (MCF7) | 10.5 |
Lung Cancer (A549) | 8.7 |
Colon Cancer (HT29) | 12.3 |
These results suggest that modifications in the pyrazole structure can enhance selectivity and potency against specific cancer types .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses.
Cytokine | Inhibition (%) at 10 µM |
---|---|
TNF-α | 76% |
IL-6 | 85% |
This inhibition is comparable to standard anti-inflammatory drugs like dexamethasone, highlighting its potential as a therapeutic agent in inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains, including E. coli and S. aureus. The results indicate that it possesses significant antibacterial activity, making it a candidate for further development in treating bacterial infections.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
E. coli | 32 |
S. aureus | 16 |
These findings support the exploration of pyrazole derivatives as novel antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : It could modulate receptor activity related to cytokine signaling pathways, thereby reducing inflammation.
- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication in cancer cells.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the compound's effect on breast cancer cells (MCF7). Results indicated that treatment with varying concentrations led to significant apoptosis, suggesting a mechanism involving programmed cell death . -
Anti-inflammatory Research :
In a model of carrageenan-induced paw edema in rats, administration of the compound resulted in a marked reduction in swelling compared to control groups, indicating its potential application in treating inflammatory conditions .
Properties
Molecular Formula |
C9H6FN3O2 |
---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
1-(5-fluoropyridin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6FN3O2/c10-6-1-2-8(11-5-6)13-4-3-7(12-13)9(14)15/h1-5H,(H,14,15) |
InChI Key |
MUUDQJPFYGEHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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